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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzoic acid

CAS No.: 57479-70-6

Cat. No.: B1347048 Get Quote

CAS Registry Number: 57479-70-6 Synonyms: 4-Chloro-o-anisic acid; 2-Methoxy-4-

chlorobenzoic acid Primary Application: Pharmaceutical Intermediate (Clozapine series),

Agrochemical Precursor[1]

Physicochemical Profiling
The following data aggregates experimental values from industrial certificates of analysis (CoA)

and literature standards.
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Property Value / Description Technical Note

Molecular Formula C₈H₇ClO₃ —

Molecular Weight 186.59 g/mol —

Appearance
White to off-white crystalline

powder

Yellowing indicates oxidation

or photo-degradation.

Melting Point 146 – 148 °C

Sharp range indicates high

purity (>99%). Broadening

(<145°C) suggests unreacted

salicylic acid derivative.

Solubility (Aq) Insoluble (<0.1 g/L at pH 2)
Forms soluble carboxylate

salts at pH > 6.0.

Solubility (Org)
High: DMSO, Ethanol, DMF,

Acetone

Suitable for nucleophilic

substitution reactions in polar

aprotic solvents.

pKa (Calc) ~3.85

The ortho-methoxy group

exerts a mesomeric effect (+M)

competing with the inductive

withdrawal (-I) of the para-

chloro group.

LogP 2.34

Moderate lipophilicity; retains

well on C18 RP-HPLC

columns.

Spectroscopic Signature (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):

δ 12.8 (s, 1H, -COOH)

δ 7.65 (d, J=8.2 Hz, 1H, H-6)

δ 7.15 (d, J=2.0 Hz, 1H, H-3)
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δ 7.05 (dd, J=8.2, 2.0 Hz, 1H, H-5)

δ 3.85 (s, 3H, -OCH₃)

IR Spectrum: Characteristic Carbonyl stretch (C=O) at ~1680-1690 cm⁻¹; Ether stretch (C-O-

C) at ~1250 cm⁻¹.

Synthetic Routes & Mechanistic Insight
The most robust laboratory and industrial route involves the O-methylation of 4-chlorosalicylic

acid. This pathway is preferred over the oxidation of aldehydes due to the availability of the

salicylic precursor and higher regioselectivity.

Mechanistic Pathway: Williamson Ether Synthesis
Deprotonation: The phenolic hydroxyl of 4-chlorosalicylic acid is more acidic (pKa ~8) than

the methoxy precursor but less acidic than the carboxylic acid. Using a base like Potassium

Carbonate (K₂CO₃) generates the phenoxide dianion.

Methylation: The nucleophilic phenoxide attacks the methyl donor (Dimethyl Sulfate or

Methyl Iodide).

Critical Control Point: Excess methylating agent will esterify the carboxyl group, forming

Methyl 4-chloro-2-methoxybenzoate.

Hydrolysis (Correction Step): If the ester is formed, a saponification step (NaOH/H₂O) is

required to hydrolyze the ester back to the free acid, followed by acidification.

Synthesis Workflow Diagram
The following diagram outlines the reaction logic and critical isolation steps.
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Caption: Figure 1. Synthesis of 4-chloro-2-methoxybenzoic acid via O-methylation of 4-

chlorosalicylic acid.
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Analytical Characterization Protocol
To validate the synthesized material for pharmaceutical use (e.g., as a Clozapine intermediate),

a self-validating HPLC method is required.

High-Performance Liquid Chromatography (HPLC)
Method
This reverse-phase method separates the product from the unreacted salicylic acid precursor

and the methyl ester impurity.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Flow Rate: 1.0 mL/min.[2][3]

Temperature: 30°C.

Detection: UV @ 254 nm (primary) and 230 nm.

Gradient Program:

0-2 min: 20% B (Isocratic hold)

2-15 min: 20% -> 80% B (Linear ramp)

15-20 min: 80% B (Wash)

Retention Logic:

4-Chlorosalicylic acid: Elutes earliest (most polar, free OH).

4-Chloro-2-methoxybenzoic acid: Elutes mid-gradient (Target).

Methyl ester impurity: Elutes late (most non-polar, no ionizable group).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.longdom.org/open-access/validated-hplc-method-for-identification-and-quantification-of-4hydroxy-benzoic-acid-in-levetiracetam-oral-solution-drug-product-f-88642.html
https://www.longdom.org/open-access/validated-hplc-method-for-identification-and-quantification-of-4hydroxy-benzoic-acid-in-levetiracetam-oral-solution-drug-product-f-88642.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783795/
https://www.benchchem.com/product/b1347048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmaceutical Applications: The Clozapine
Connection[4]
4-Chloro-2-methoxybenzoic acid is a structural analog and potential precursor in the

synthesis of tricyclic dibenzodiazepine antipsychotics, specifically Clozapine.

While the classic Clozapine synthesis often starts with 2-amino-4-chlorobenzoic acid, the 2-

methoxy analog is valuable for:

Structure-Activity Relationship (SAR) Studies: Modifying the electronic density of the "A-ring"

in the tricyclic system.

Impurity Tracking: It can form as a side-product if methoxy-substituted starting materials are

used in the Ullmann condensation steps.

Next-Gen Antipsychotics: The methoxy group provides a metabolic handle (O-demethylation)

that differs from the standard Clozapine metabolic profile, potentially altering half-life or

toxicity.

Quality Control Workflow
The following diagram illustrates the decision tree for releasing this material for downstream

API synthesis.
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Caption: Figure 2. Quality Control decision tree for pharmaceutical intermediate release.

Safety & Handling (SDS Summary)
Signal Word:WARNING
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Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol:

Use local exhaust ventilation to prevent dust inhalation.

Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact.

In case of eye contact: Rinse cautiously with water for 15 minutes. Remove contact lenses

if present.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347048#chemical-data-for-2-methoxy-4-
chlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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